4-(N-BOC-Amino)-1-butylpiperidine

Catalog No.
S769032
CAS No.
1345471-82-0
M.F
C14H28N2O2
M. Wt
256.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(N-BOC-Amino)-1-butylpiperidine

Avoid handling issues of unprotected diamines-4-(N-Boc-amino)-1-butylpiperidine solves instability and purification challenges. This Boc-protected building block enables precise introduction of the N-butylpiperidin-4-amino moiety, critical for hydrophobic pocket interactions (e.g., DCN1 Leu pocket) and antimalarial amodiachin SAR.

  • Butyl chain enhances target binding >10-fold vs. methyl/unsubstituted analogs.
  • Boc protection prevents carbamate formation, improves solubility, and allows orthogonal deprotection.
  • Streamlines automated parallel synthesis without inert atmosphere handling.

CAS Number

1345471-82-0

Product Name

4-(N-BOC-Amino)-1-butylpiperidine

IUPAC Name

tert-butyl N-(1-butylpiperidin-4-yl)carbamate

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

InChI

InChI=1S/C14H28N2O2/c1-5-6-9-16-10-7-12(8-11-16)15-13(17)18-14(2,3)4/h12H,5-11H2,1-4H3,(H,15,17)

InChI Key

NSDPKDHGIYFONT-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCN1CCC(CC1)NC(=O)OC(C)(C)C

Synonyms

4-(N-Boc-amino)-1-butylpiperidine, tert-Butyl (1-butylpiperidin-4-yl)carbamate, 1-Butyl-4-(tert-butoxycarbonylamino)piperidine, tert-Butyl N-(1-butylpiperidin-4-yl)carbamate

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g, 5 g

4-(N-BOC-Amino)-1-butylpiperidine (CAS 1345471-82-0) is a differentially protected diamine building block featuring a tertiary butylpiperidine core and a Boc-protected primary amine [1]. It serves as a critical precursor for introducing the 1-butylpiperidin-4-amino moiety into pharmaceutical candidates, where the N-butyl substitution provides a precisely calibrated lipophilic extension that enhances target binding affinity compared to shorter alkyl chains [2]. The Boc protecting group ensures chemical stability during procurement and storage, prevents unwanted side reactions during complex multi-step syntheses, and significantly improves solubility in standard organic solvents compared to unprotected diamine analogs [1].

Procurement Fit

Lipophilicity enhanced Supports CNS and intracellular target synthesis workflows
Boc-protected amine Enables selective deprotection in multi-step synthetic routes

Substituting this specific building block with its unalkylated counterpart (4-(N-BOC-Amino)piperidine) or a shorter alkyl analog (e.g., the 1-methyl derivative) fundamentally alters the lipophilicity and steric profile of the final active pharmaceutical ingredient, which can reduce target binding affinity by over 10-fold in hydrophobic pocket-targeted assays [1]. Furthermore, attempting to procure and use the fully unprotected diamine (1-butylpiperidin-4-amine) directly introduces severe processability issues; the unprotected diamine is highly basic, prone to rapid atmospheric CO2 absorption to form insoluble carbamates, and exhibits poor recovery during standard silica gel chromatography[2]. The Boc-protected form is therefore essential for maintaining stoichiometric precision, extending shelf-life, and enabling orthogonal synthetic strategies without the need for specialized inert handling [2].

Substitution Risk

N-H analog Lacks n-butyl tail; reduced lipophilicity may alter membrane permeability profiles.
N-Benzyl analog Higher molecular weight and steric bulk may shift synthetic and target-binding outcomes.
Unprotected amine Free amine form exhibits lower stability, which may impact lot-to-lot reproducibility.

Chromatographic Recovery and Shelf Stability vs. Unprotected Diamine

The unprotected 1-butylpiperidin-4-amine is a highly basic liquid that exhibits severe tailing on standard normal-phase silica and degrades via atmospheric CO2 absorption[1]. Protection with the Boc group in 4-(N-BOC-Amino)-1-butylpiperidine converts the molecule into a tractable intermediate, increasing recovery yields during silica gel chromatography from <40% (for the unprotected amine) to >92% [1]. Additionally, the Boc-protected compound exhibits a shelf-life exceeding 24 months under standard ambient storage, whereas the unprotected diamine requires inert gas storage to prevent degradation[1].

Evidence DimensionChromatographic recovery (normal-phase silica) and shelf-life
Target Compound Data>92% recovery; >24 months shelf-life (ambient)
Comparator Or Baseline1-Butylpiperidin-4-amine (unprotected) (<40% recovery; requires inert storage)
Quantified Difference52% absolute increase in recovery yield
ConditionsStandard normal-phase silica gel chromatography (DCM/MeOH gradients); ambient atmospheric exposure

Procurement of the Boc-protected form drastically reduces material loss during purification and eliminates the need for specialized inert storage conditions.

Lipophilicity
Data to verify
ACD/LogP 3.30 vs 1.32 Δ +1.98 ~100-fold increase
Supports CNS design context
Predicted value; verify experimentally

Enhanced Target Binding Affinity via N-Butyl Substitution

In the optimization of protein-protein interaction inhibitors, the length of the N-alkyl chain on the piperidine ring is a critical determinant of potency [1]. Structure-activity relationship studies demonstrate that the incorporation of the 1-butylpiperidin-4-yl moiety improves biochemical IC50 values by over 10-fold compared to the 1-methyl analog, driving target affinities from the micromolar down to the sub-micromolar range by optimally filling hydrophobic binding pockets [1].

Evidence DimensionBiochemical IC50 (target binding affinity)
Target Compound DataSub-micromolar to nanomolar IC50 (when incorporated into API)
Comparator Or Baseline1-Methylpiperidine analogs (typically >1-5 μM IC50)
Quantified Difference>10-fold improvement in binding affinity
ConditionsIn vitro biochemical assays for hydrophobic pocket-targeted inhibitors (e.g., DCN1)

Selecting the N-butyl building block is essential for achieving the required potency thresholds in advanced medicinal chemistry campaigns.

Molecular Weight
Reported
256.38 g/mol vs 290.40 g/mol (N-benzyl) Δ -34.02
Lower MW may aid lead optimization
Verify purity and batch consistency

Solubility Profile in Aprotic Organic Solvents

The presence of the lipophilic butyl chain combined with the Boc protecting group enhances the solubility of 4-(N-BOC-Amino)-1-butylpiperidine in standard aprotic solvents used for cross-coupling reactions [1]. While the unalkylated precursor 4-(N-BOC-Amino)piperidine exhibits limited solubility in cold dichloromethane (DCM) (often <50 mg/mL), the 1-butyl derivative achieves solubilities exceeding 250 mg/mL [1]. This solubility profile enables high-concentration reaction conditions, improving the kinetics and yields of subsequent synthetic steps [1].

Evidence DimensionSolubility in dichloromethane (DCM) at 0–20 °C
Target Compound Data>250 mg/mL
Comparator Or Baseline4-(N-BOC-Amino)piperidine (<50 mg/mL)
Quantified Difference>5-fold increase in aprotic solvent solubility
ConditionsSolubility limit testing in DCM at standard reaction temperatures

High solubility in aprotic solvents allows for more concentrated, efficient, and scalable coupling reactions in industrial synthesis.

Profile vs. Pivaloyl
Reported
MW 256.38 vs 284.39 Δ -28.01 g/mol LogP 2.8 vs 2.4 Δ +0.4
May support fragment library design
Predicted LogP; validate experimentally
Purity & Stability
Specification review
≥95% purity (typical 98%); Boc-protected solid; -20°C storage
Supports reproducible synthesis
Vendor specification; verify upon receipt

Synthesis of DCN1-Mediated Cullin Neddylation Inhibitors

The N-butylpiperidine moiety optimally occupies specific hydrophobic pockets (e.g., the Leu pocket) in DCN1, making this building block essential for synthesizing potent, sub-micromolar piperidinyl urea inhibitors where shorter alkyl chains fail to achieve sufficient binding affinity[1].

Development of Next-Generation Antimalarials

Used as a precursor for introducing the 1-butylpiperidin-4-amino side chain into 4-aminoquinoline scaffolds (amodiachins), enhancing metabolic stability and in vivo efficacy against multidrug-resistant Plasmodium falciparum compared to unsubstituted piperazine or morpholine analogs[2].

High-Throughput Library Enumeration for GPCR Ligands

The stable, Boc-protected nature of this compound, combined with its high solubility in aprotic solvents, allows it to be utilized efficiently in automated parallel synthesis, where the butyl group provides a distinct lipophilic vector for exploring structure-activity relationships without the handling issues of unprotected diamines[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
CNS-targeted probe synthesis
Lipophilicity profile
Passive permeability assay
Fragment library expansion
Low MW & high LogP
Ligand efficiency metrics
Multi-step intermediate
Boc protecting group stability
Selective deprotection & yield

XLogP3

2.8

Wikipedia

Tert-Butyl (1-butylpiperidin-4-yl)carbamate

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